4-(1H-pyrazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
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Description
4-(1H-pyrazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H15N5O2S2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.06671709 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F6574-2047 is the Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a member of the Ste20-related kinase family and plays a crucial role in immune responses. It is involved in the regulation of various immune cells, including T cells, B cells, and dendritic cells .
Mode of Action
F6574-2047 acts as an inhibitor of HPK1 . By binding to HPK1, it modulates the kinase’s activity, thereby influencing the downstream signaling pathways that are critical for the immune response .
Biochemical Pathways
The inhibition of HPK1 by F6574-2047 affects several biochemical pathways. HPK1 is involved in the MAPK signaling pathway, which plays a key role in regulating immune responses. By inhibiting HPK1, F6574-2047 can modulate these pathways, potentially leading to altered immune responses .
Result of Action
The molecular and cellular effects of F6574-2047’s action primarily involve the modulation of immune responses. By inhibiting HPK1, F6574-2047 can potentially alter the activity of various immune cells, thereby influencing the body’s immune response .
Biochemical Analysis
Biochemical Properties
4-(1H-pyrazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide plays a vital role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways. For instance, it interacts with enzymes involved in metabolic processes, leading to alterations in enzyme activity and subsequent changes in metabolic flux. The nature of these interactions is often characterized by binding affinity and specificity, which determine the compound’s effectiveness in modulating biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate signaling pathways that are crucial for cell proliferation and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions. These effects highlight the compound’s potential in regulating cellular processes and its therapeutic implications .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can bind to the active site of an enzyme, thereby blocking its activity and preventing the catalysis of biochemical reactions. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under specific conditions, but it may undergo degradation over extended periods. Long-term studies have revealed that its effects on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure. These temporal effects are crucial for determining the compound’s suitability for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound can effectively modulate biochemical pathways without causing significant adverse effects. At higher dosages, it may exhibit toxic or adverse effects, including alterations in metabolic processes and cellular toxicity. Understanding the dosage effects is essential for determining the therapeutic window and ensuring the compound’s safety in clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic pathways. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered metabolite levels and metabolic flux. These interactions highlight the compound’s potential in regulating metabolic processes and its implications for metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacokinetics. This compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation within cells. Additionally, its distribution within tissues can affect its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and targeting in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism. Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
4-pyrazol-1-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c24-27(25,15-6-4-14(5-7-15)23-11-2-8-21-23)22-13-16-18(20-10-9-19-16)17-3-1-12-26-17/h1-12,22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHAJYZHGMJMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.